Lipophilicity Advantage: XLogP3 Comparison Against the Non-Methylated Thiazole Analog
The target compound exhibits a computed XLogP3 of 1.8, substantially higher than the 1.0 value of its direct non-methylated analog 2-(pyrrolidin-3-yloxy)-1,3-thiazole (CAS 1250024-57-7) [1][2]. This 0.8 log unit increase in lipophilicity is driven by the 4,5-dimethyl substitution on the thiazole ring, which adds hydrophobic bulk while preserving the ether-linked pyrrolidine pharmacophore [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yloxy)-1,3-thiazole (CAS 1250024-57-7): XLogP3 = 1.0 |
| Quantified Difference | Δ = +0.8 log units (80% increase in computed partition coefficient) |
| Conditions | XLogP3 3.0 computational prediction (PubChem 2019.06.18 release) [1][2] |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, making this dimethyl-substituted scaffold a more suitable starting point for projects targeting intracellular or CNS-penetrant probes where logP optimization is critical.
- [1] PubChem Compound Summary for CID 65168970, 4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1493018-65-7 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 62347812, 2-(Pyrrolidin-3-yloxy)-1,3-thiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1250024-57-7 (accessed May 2026). View Source
